3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl-
Description
3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- is a hypothetical or less-documented pyridine derivative characterized by a carbonyl chloride group at position 3, a hydroxyl group at position 4, and a methyl group at position 6 on the pyridine ring. While direct references to this compound are absent in the provided evidence, its synthesis may involve chlorination of precursor molecules (e.g., 4-hydroxy-6-methylpyridinecarboxylic acid) using agents like POCl₃ or PCl₅, analogous to methods described for related compounds . The hydroxyl and methyl substituents are expected to influence reactivity, solubility, and applications compared to simpler pyridinecarbonyl chlorides.
Properties
CAS No. |
57658-62-5 |
|---|---|
Molecular Formula |
C7H6ClNO2 |
Molecular Weight |
171.58 g/mol |
IUPAC Name |
6-methyl-4-oxo-1H-pyridine-3-carbonyl chloride |
InChI |
InChI=1S/C7H6ClNO2/c1-4-2-6(10)5(3-9-4)7(8)11/h2-3H,1H3,(H,9,10) |
InChI Key |
NFCOMSWTXXJUQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=CN1)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Chlorination of Corresponding Pyridinecarboxylic Acid
One classical approach to prepare 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- is the chlorination of the corresponding pyridinecarboxylic acid (3-pyridinecarboxylic acid, 4-hydroxy-6-methyl derivative) using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This method involves converting the carboxylic acid group (-COOH) into the acid chloride (-COCl) under reflux conditions, typically in an inert solvent like dichloromethane or chloroform.
- Typical procedure:
- The pyridinecarboxylic acid is suspended or dissolved in anhydrous solvent.
- Thionyl chloride is added dropwise with stirring.
- The mixture is refluxed for several hours until gas evolution ceases.
- Excess reagents and solvents are removed under reduced pressure.
- The acid chloride is obtained as a colorless or pale solid or liquid, often purified by recrystallization or distillation.
This method is widely used due to its simplicity and high conversion efficiency, although care must be taken due to the corrosive and toxic nature of reagents and by-products.
Microwave-Assisted Synthesis Using 4-Hydroxy-6-methyl-2-pyrone
A more modern and efficient preparation method involves the reaction of 4-hydroxy-6-methyl-2-pyrone with pyridinecarbonyl chloride derivatives under microwave irradiation. This solvent-free or minimal solvent technique accelerates the reaction and improves yields.
- Procedure highlights:
- A mixture of 4-hydroxy-6-methyl-2-pyrone and the corresponding pyridinecarbonyl chloride is placed in a sealed high-pressure microwave reaction tube.
- The reaction is irradiated at 850 W for short durations (60–120 seconds).
- The reaction progress is monitored by thin-layer chromatography (TLC).
- After cooling, the product crystallizes upon addition of cold acetone.
- The crude product is filtered and purified by recrystallization.
This method yields nearly quantitative conversion with minimal side products and is advantageous for rapid synthesis and scale-up.
Steglich Esterification for Pyridinecarbonyl Derivatives
In some semisynthetic protocols, 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- is prepared or utilized as an intermediate in esterification reactions, such as the Steglich esterification, which employs coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and catalysts like 4-dimethylaminopyridine (DMAP).
- Key steps:
- The acid chloride reacts with phenolic or alcoholic hydroxyl groups in the presence of EDCI and DMAP.
- The reaction proceeds under mild conditions, typically at room temperature.
- The product is isolated by extraction, drying, and chromatographic purification.
This method is valuable for attaching the pyridinecarbonyl moiety to complex molecules, including natural product derivatives, under mild and selective conditions.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Reaction Time | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Chlorination with Thionyl Chloride | SOCl₂, reflux in DCM or chloroform | Several hours | High (70–90%) | Straightforward, well-established | Toxic reagents, requires careful handling |
| Microwave-Assisted Reaction with 4-hydroxy-6-methyl-2-pyrone | Microwave irradiation, solvent-free or minimal solvent | 1–2 minutes | Near quantitative (>95%) | Rapid, energy-efficient, clean reaction | Requires specialized microwave reactor |
| Steglich Esterification | EDCI, DMAP, room temperature | 12–24 hours | Moderate to good (20–80%) | Mild conditions, selective esterification | Requires coupling reagents, purification needed |
| Multicomponent Reaction + Cyclocondensation | Alkoxyallenes, nitriles, carboxylic acids, TMSOTf | Multiple steps, hours to days | Moderate (50–70%) | Stereoselective, versatile substrates | Multi-step, more complex synthesis |
Chemical Reactions Analysis
Acylation Reactions
The compound readily participates in acylation reactions due to the presence of the carbonyl chloride group. For example:
-
Reaction with Alcohols : The carbonyl chloride can react with alcohols to form esters.
Nucleophilic Substitution
Nucleophiles can attack the carbonyl carbon, leading to various substitution products. This is particularly useful for synthesizing more complex molecules.
Hydrolysis
In the presence of water, the carbonyl chloride can hydrolyze to form 4-hydroxy-6-methylpyridine-3-carboxylic acid:
-
Biological Activity
Research indicates that derivatives of 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- exhibit various biological activities, including antimicrobial and anti-inflammatory properties. These activities are often explored in drug development.
-
Data Table of Reactions
| Reaction Type | Reactants | Products | Conditions |
|---|---|---|---|
| Acylation | Alcohol (R-OH) | Ester (R-O-C(=O)-3-pyridine) | Base/Heat |
| Nucleophilic Substitution | Nucleophile (Nu:) | Substituted Product | Solvent |
| Hydrolysis | 3-Pyridinecarbonyl chloride + H2O | 4-Hydroxy-6-methylpyridine-3-carboxylic acid | Aqueous solution |
The compound 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- serves as a versatile intermediate in organic synthesis and has potential applications in pharmaceuticals due to its biological activity. Understanding its chemical reactions allows for the development of new compounds with desired properties.
Scientific Research Applications
Scientific Research Applications
Given that the compound is an acyl chloride derivative of a hydroxypyridine, it can be inferred that its applications would likely involve its use as a building block in chemical synthesis.
Potential applications based on related research:
- Reactant for Phenacylation: Research indicates that 6-methyl-beta-nitropyridin-2-ones react with phenacyl bromides, and while the yields were low, the reaction was studied using similar compounds . 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- might be used in analogous reactions to synthesize more complex molecules .
- Precursor to Substituted Pyridines: The synthesis of 2-chloropyridines involves nitropyridone-2 derivatives, suggesting that 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- could be a precursor in creating substituted pyridines .
- Chelating Agents: 4-hydroxy-6-methyl-3-pyridinecarboxylic acid (a related compound) has been evaluated as a chelating agent for iron and aluminum . The acyl chloride could potentially be modified to enhance these chelating properties or to introduce them into other molecular frameworks .
- Synthesis of Esters and Alcohols: As an acyl chloride, 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- could be used in the synthesis of esters, including those with sympathomimetic effects like bronchodilation . It may serve as an intermediate in creating 3,4-dihydroxy-alpha-(amino- and N-substituted amino-methyl)benzyl alcohol esters .
Reactions and Synthesis Methods:
- The reaction of derivatives of 6-methyl-beta-nitropyridin-2-one with phenacyl bromides results in low yields, which may suggest challenges in using 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- in similar reactions .
- In one study, a mixture of methoxypyridine and p-chlorophenacyl bromide was boiled in acetonitrile to yield a product, indicating a potential pathway for using 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- in similar reactions .
- Reactions without a solvent, using sealed glass ampoules at high temperatures, have been employed to produce N-isomers, implying that 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- could be used in solvent-free reactions .
Mechanism of Action
The mechanism of action of 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- primarily involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Structural and Physical Properties
Key structural analogs and their properties are summarized below:
*Calculated molecular formula and weight based on substituent positions.
Reactivity and Stability
- Nicotinoyl chloride: Highly reactive toward nucleophiles (e.g., amines, alcohols) due to unhindered carbonyl chloride .
- 6-Chloro derivatives : Chlorine at position 6 directs electrophilic substitution to positions 2 or 4, while methyl groups (e.g., in 6-Chloro-2-methyl-) introduce steric effects, slowing reactions .
- 4-Hydroxy-6-methyl- analog : The hydroxyl group may increase susceptibility to hydrolysis or intramolecular cyclization (e.g., forming lactones). Stability would require protection (e.g., as an ether) during synthesis .
Research Findings and Data Gaps
- demonstrates the feasibility of chlorinating 4-hydroxy-pyridine derivatives, suggesting a plausible route for synthesizing the target compound .
- and 16 highlight commercial availability of diverse pyridinecarbonyl chlorides, underscoring their industrial relevance .
- Data limitations : The absence of direct references to 4-hydroxy-6-methyl-3-pyridinecarbonyl chloride necessitates further experimental validation of its synthesis, stability, and applications.
Biological Activity
3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- (CAS No. 57658-62-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C7H6ClNO |
| Molecular Weight | 157.58 g/mol |
| IUPAC Name | 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- |
| InChI Key | XQJXKZCPCZKXKH-UHFFFAOYSA-N |
The biological activity of 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can influence cellular pathways that lead to apoptosis and inhibit the proliferation of cancer cells. Its mechanism may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cell viability.
- Receptor Modulation : It can act on receptors that modulate cell signaling pathways related to growth and differentiation.
Anticancer Activity
Research has indicated that derivatives of 3-Pyridinecarbonyl chloride exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines. For instance, a study reported that certain derivatives had IC50 values in the micromolar range against glioma cells, demonstrating their potential as anticancer agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Preliminary studies suggest that it may exhibit inhibitory effects against a range of bacterial strains, making it a candidate for further exploration in antibiotic development .
Case Studies
- Cytotoxicity Against Glioma Cells : A study evaluated the cytotoxic effects of several pyridine derivatives on U87MG glioma cells. The results indicated that specific derivatives showed significant cytotoxicity with IC50 values ranging from 1.2 to 9.6 μM, suggesting their potential as therapeutic agents against glioblastoma .
- Mechanistic Insights : Another investigation focused on the molecular mechanisms through which these compounds exert their effects. It was found that they could induce apoptosis by activating caspase pathways and inhibiting key regulatory proteins involved in cell survival .
Research Findings
Recent studies have highlighted various aspects of the biological activity of 3-Pyridinecarbonyl chloride, including:
- Selectivity Index : The selectivity index for certain derivatives was found to be significantly higher than traditional chemotherapeutics like doxorubicin, indicating a potentially safer therapeutic profile .
- Gene Expression Modulation : Treatment with the compound resulted in differential expression of genes associated with apoptosis and cell cycle regulation, further supporting its role as an anticancer agent .
Q & A
Q. What are the established synthetic routes for 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl-?
The compound can be synthesized via condensation of a substituted aldehyde (e.g., 4-hydroxy-6-methylpyridine-3-carbaldehyde) with a chlorinating agent, followed by cyclization. Key steps include:
- Condensation : Use of catalysts like palladium or copper to facilitate coupling reactions under inert atmospheres .
- Cyclization : Employing solvents such as dimethylformamide (DMF) or toluene at controlled temperatures (80–120°C) to promote ring closure .
- Chlorination : Introduction of the carbonyl chloride group via thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous conditions .
Q. What analytical techniques are critical for characterizing this compound?
Post-synthesis characterization requires:
- Spectroscopy :
- NMR (¹H/¹³C) to confirm substituent positions and hydrogen bonding (e.g., hydroxyl and methyl groups) .
- IR to identify carbonyl chloride (C=O stretch ~1750 cm⁻¹) and hydroxyl (O-H stretch ~3200 cm⁻¹) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., molecular ion peak at m/z 187.01) and fragmentation patterns .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
Q. How should researchers handle stability challenges during storage?
The compound is moisture-sensitive due to the reactive carbonyl chloride group. Recommended practices:
- Store under inert gas (argon) at –20°C in sealed, desiccated containers .
- Avoid prolonged exposure to light to prevent photodegradation of the pyridine ring .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected tautomerism) be resolved?
Discrepancies in NMR or IR spectra may arise from tautomeric equilibria between keto-enol forms or hydrogen bonding. Mitigation strategies:
- Variable Temperature NMR : Perform experiments at low temperatures (–40°C) to slow tautomerization and resolve splitting .
- Computational Modeling : Use density functional theory (DFT) to simulate spectra and identify dominant tautomers .
- Deuterium Exchange : Treat the compound with D₂O to confirm exchangeable protons (e.g., hydroxyl groups) .
Q. What mechanistic insights explain reactivity in cross-coupling reactions?
The electron-withdrawing carbonyl chloride group activates the pyridine ring for nucleophilic aromatic substitution (SNAr). Key considerations:
- Substituent Effects : The 4-hydroxy and 6-methyl groups influence regioselectivity. Steric hindrance at the 6-position directs electrophiles to the 2- or 4-positions .
- Catalyst Optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency with aryl boronic acids in Suzuki-Miyaura reactions .
Q. How can computational methods predict biological activity or solubility?
- Molecular Dynamics (MD) Simulations : Model solvation free energy in water/DMSO to estimate solubility .
- Docking Studies : Screen against protein targets (e.g., kinases) using software like AutoDock to predict binding affinity .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with observed bioactivity .
Data Contradiction Analysis
Q. How to address conflicting yields reported for the same synthetic route?
Variations in yield (e.g., 60–85%) may stem from:
- Purity of Reagents : Trace moisture in solvents (e.g., DMF) can hydrolyze carbonyl chloride, reducing yield .
- Catalyst Loading : Optimal Pd/Cu ratios (1–5 mol%) are critical; excess catalyst may promote side reactions .
- Reaction Monitoring : Use TLC or in-situ IR to terminate reactions at peak product concentration .
Q. Why do different studies report divergent melting points?
Discrepancies in melting points (e.g., 178°C vs. 165°C) may indicate:
- Polymorphism : Recrystallize from alternative solvents (e.g., ethanol vs. acetonitrile) to isolate stable crystalline forms .
- Impurity Profiles : Characterize by DSC/TGA to distinguish melting events of impurities vs. the pure compound .
Methodological Recommendations
Q. What precautions are necessary for safe handling?
Q. How to optimize reaction scalability for gram-scale synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
